molecular formula C10H12N2O B1345757 2-(3-Hydroxypropyl)benzimidazole CAS No. 2403-66-9

2-(3-Hydroxypropyl)benzimidazole

Cat. No.: B1345757
CAS No.: 2403-66-9
M. Wt: 176.21 g/mol
InChI Key: CQFSGSFSOWEIGO-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)benzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a propanol group. This compound is part of the benzimidazole family, which is known for its diverse pharmacological properties and applications in various scientific fields. The benzimidazole nucleus is a stable platform that has been extensively studied for its biological and chemical properties .

Scientific Research Applications

2-(3-Hydroxypropyl)benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

Target of Action

2-(3-Hydroxypropyl)benzimidazole, also known as 2-Benzimidazolepropanol or 3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol, is a compound that has been shown to have antibacterial and antitumor activity . It has been found to be active against methicillin-resistant Staphylococcus aureus (MRSA), showing strong inhibitory effects on bacterial cell growth . The primary targets of this compound are therefore bacterial cells and tumor cells.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the targets’ function. The compound is an electron donor, due to the lone pair of the nitrogen atom in the imidazole ring . This nitrogen atom also acts as a proton acceptor . The protonation of the this compound unit results in significant delocalization of the electron density within the imidazole ring .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to bacterial cell growth and tumor cell proliferation. The compound’s interaction with its targets can lead to changes in these pathways, resulting in the inhibition of bacterial cell growth and tumor cell proliferation . The specific pathways affected can vary depending on the type of bacteria or tumor cells involved.

Result of Action

The result of the action of this compound is the inhibition of bacterial cell growth and tumor cell proliferation . This can lead to the reduction or elimination of bacterial infections and tumors, respectively. The specific molecular and cellular effects of the compound’s action can vary depending on the type of bacteria or tumor cells involved.

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity. For example, the compound is a chloroform extract of the bark of the tree, Pongamia pinnata , suggesting that it may be more stable and effective in certain environments

Safety and Hazards

Hazardous decomposition products of 2-Benzimidazolepropanol include Carbon dioxide, Carbon monoxide, Nitrogen oxides (NOx) .

Future Directions

In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to be explored several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropyl)benzimidazole typically involves the condensation of o-phenylenediamine with propanal under acidic conditions. This reaction forms the benzimidazole ring, which is then further functionalized to introduce the propanol group. The reaction conditions often include the use of formic acid or trimethyl orthoformate as a condensing agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts such as zinc or iron are often employed to enhance the reaction yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxypropyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-(3-Hydroxypropyl)benzimidazole can be compared with other benzimidazole derivatives:

    Similar Compounds: Benzimidazole, 2-Phenylbenzimidazole, 2-Methylbenzimidazole.

    Uniqueness: this compound is unique due to its propanol group, which enhances its solubility and bioavailability compared to other benzimidazole derivatives.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSGSFSOWEIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178777
Record name 2-Benzimidazolepropanol
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-66-9
Record name 1H-Benzimidazole-2-propanol
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Record name 2-Benzimidazolepropanol
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Record name 2-Benzimidazolepropanol
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Record name 2-Benzimidazolepropanol
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Record name 2-(hydroxypropyl)-1H-benzimidazole
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Record name 2-BENZIMIDAZOLEPROPANOL
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Synthesis routes and methods I

Procedure details

A mixture of 1,2-Phenylenediamine (1.0 g, 12.0 mmol) and 4-chlorobutyric acid (1.5 mL, 15.17 mmol) were refluxed in 4N HCl (13 mL) for 16 hours under N2 to give the title compound as white solid (900 mg, 50%). 1H NMR (CD3OD) □ 2.04–2.08 (m, 2H), 2.97 (t, 2H, J=7.8 Hz), 5.64 (t, 2H, J=6.6 Hz), 7.15–7.21 (m, 2H), 7.47–7.49 (m, 2H); ES-MS m/z 177.1 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

A mixture of 5.4 g of 1,2-phenylenediamine and 4.5 g of dihydro-furan-2-one in 50 mL of 4N hydrochloric acid was heated to reflux for 20 h, 1 teaspoon of decolorizing carbon added, and after another 15 min reflux, filtered hot. The filtrate was concentrated under reduced pressure to near dryness, the residue made basic (pH=8) with saturated sodium bicarbonate and extracted into 3×80 mL of ether. The combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. After drying under vacuum, 8.4 g of 3-(1H-benzimidazol-2-yl)-propan-1-ol was obtained as a solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights do we have about the structure of 2-(3-Hydroxypropyl)benzimidazole?

A1: Research has provided a detailed look into the molecular and crystal structures of this compound and its nitrate salt []. This involved determining the spatial arrangement of atoms within the molecule and analyzing its crystal packing. Additionally, Hirshfeld surface analysis and fingerprint plots were generated. These tools help visualize and quantify the interactions between molecules within the crystal lattice, providing insights into the compound's solid-state behavior.

Q2: What are the potential applications of this compound in materials science?

A2: While the provided research primarily focuses on the structural analysis of this compound and its nitrate salt, it lays the groundwork for exploring its potential applications []. Understanding the molecular interactions and crystal packing of this compound can be valuable in designing materials with specific properties. For example, the presence of the hydroxyl group in the molecule introduces hydrogen bonding capabilities, which can influence the material's solubility, melting point, and mechanical strength. Further research could explore its potential use in areas like crystal engineering, pharmaceutical formulation, or as a building block for supramolecular assemblies.

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